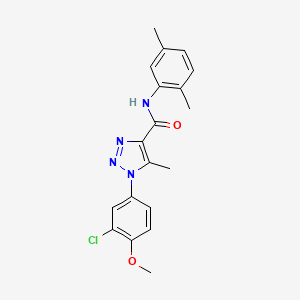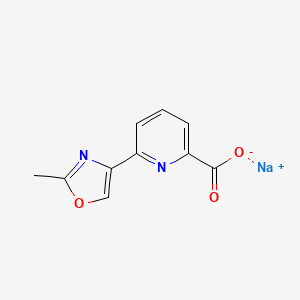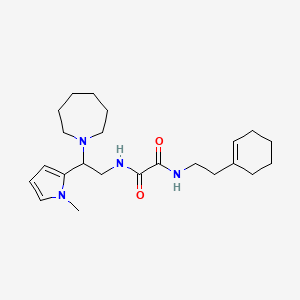![molecular formula C20H16ClN5O2 B2888996 4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899967-28-3](/img/structure/B2888996.png)
4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an organic molecule with several functional groups, including a benzamide group and a pyrazolopyrimidine group. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrazolopyrimidine core, followed by various functional group interconversions to introduce the benzamide and chloro groups .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of polar functional groups like the amide would likely make the compound somewhat soluble in water .Aplicaciones Científicas De Investigación
Heterocyclic Synthesis and Biological Activities
Synthesis of Heterocyclic Compounds : A study by Deohate and Palaspagar (2020) explored the synthesis of pyrimidine linked pyrazole heterocyclic compounds via microwave irradiative cyclocondensation, evaluating their insecticidal and antibacterial potential. This research highlights the synthetic versatility of pyrazolopyrimidines and related structures in generating biologically active molecules (P. P. Deohate & Kalpana A. Palaspagar, 2020).
Anticancer and Anti-inflammatory Agents : Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, investigating their anticancer and anti-5-lipoxygenase activities. This study signifies the therapeutic potential of pyrazolopyrimidine derivatives in cancer and inflammation treatment (A. Rahmouni et al., 2016).
Antimicrobial Activity
- Antimicrobial Studies : Linked heterocyclic compounds containing Pyrazole-pyrimidine-thiazolidin-4-one have been synthesized and evaluated for antimicrobial activity by Reddy et al. (2010), demonstrating the compound's efficacy against various bacterial and fungal strains. This underscores the potential use of pyrazolopyrimidine derivatives as antimicrobial agents (C. Sanjeeva Reddy et al., 2010).
Molecular Modelling and Drug Design
- Molecular Docking Studies : Flefel et al. (2018) conducted molecular docking screenings of novel pyridine derivatives, including pyrazolopyrimidines, towards GlcN-6-P synthase, demonstrating moderate to good binding energies. This suggests the role of pyrazolopyrimidine derivatives in drug design and development (E. M. Flefel et al., 2018).
Anticancer Research
- Anticancer Activity : Abdellatif et al. (2014) explored the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives and their antitumor activity on the MCF-7 human breast adenocarcinoma cell line. The results indicated significant antitumor activity for several compounds, highlighting the anticancer potential of this chemical class (Khaled R. A. Abdellatif et al., 2014).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of this compound is the serine-threonine kinase SGK1 . SGK1 is a protein kinase involved in signal transduction pathways and plays a crucial role in cellular stress response, ion transport, and cell survival .
Mode of Action
The compound acts as an inhibitor of SGK1 . It binds to the active site of the kinase, preventing it from phosphorylating its substrates. This inhibition disrupts the normal functioning of the SGK1 pathway, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of SGK1 affects several biochemical pathways. SGK1 is involved in the regulation of ion transport and cell survival, so its inhibition can lead to changes in these processes . The exact downstream effects can vary depending on the specific cellular context.
Result of Action
The inhibition of SGK1 by this compound has demonstrated promising activity at low micromolar concentrations in antineoplastic treatments on several types of solid tumours, such as hepatocellular carcinoma, glioblastoma multiforme (GBM), and ovarian cancer .
Propiedades
IUPAC Name |
4-chloro-N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2/c1-12-3-8-16(9-13(12)2)26-18-17(10-23-26)20(28)25(11-22-18)24-19(27)14-4-6-15(21)7-5-14/h3-11H,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNCXXBTNMYGNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3,3-diphenylpropanoate](/img/structure/B2888917.png)


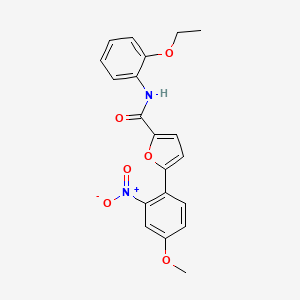

![3-allyl-8-(5-chloro-2-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2888924.png)
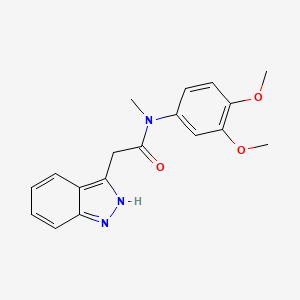
![N-(5-chloro-2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2888927.png)
